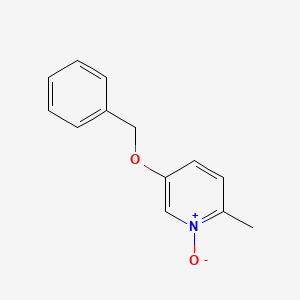

5-Benzyloxy-2-methylpyridine 1-oxide

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) N-Oxide Derivatives

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals and agrochemicals. Pyridines, six-membered aromatic rings containing one nitrogen atom, are a prominent class of heterocycles found in a vast array of biologically active molecules.

The introduction of an N-oxide functionality to the pyridine ring, as seen in 5-Benzyloxy-2-methylpyridine 1-oxide, significantly alters the electronic properties and reactivity of the parent heterocycle. Pyridine N-oxides are formally derived from pyridines by the oxidation of the ring nitrogen atom. This N-oxidation has several important consequences:

Increased Reactivity: The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution reactions. semanticscholar.org This heightened reactivity makes pyridine N-oxides versatile building blocks in organic synthesis.

Directing Effects: The N-oxide group influences the regioselectivity of subsequent reactions, often directing incoming substituents to specific positions on the pyridine ring.

Modification of Biological Activity: The presence of the N-oxide can modulate the biological activity of the parent pyridine, a strategy often employed in medicinal chemistry. nih.govnih.gov

This compound is a disubstituted pyridine N-oxide, featuring a benzyloxy group at the 5-position and a methyl group at the 2-position. These substituents, in conjunction with the N-oxide, create a unique electronic and steric environment that can be strategically exploited in multi-step syntheses.

Overview of Research Significance in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry lies primarily in its role as a versatile intermediate. While dedicated research focusing solely on this specific compound is not extensively documented in publicly available literature, its potential utility can be inferred from the well-established chemistry of related pyridine N-oxide derivatives.

The strategic placement of the benzyloxy and methyl groups allows for a range of potential chemical transformations. The benzyloxy group can serve as a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl functionality. The methyl group at the 2-position is activated by the N-oxide and can participate in various condensation and functionalization reactions.

Furthermore, the pyridine N-oxide moiety itself is a key functional group that can be used to introduce other substituents onto the pyridine ring or can be readily removed (deoxygenated) to furnish the corresponding pyridine derivative. This ability to act as a "handle" for further chemical modification is a central aspect of its synthetic utility. The synthesis of substituted pyridines is of great interest to chemists due to their importance as building blocks for biologically active compounds and materials. semanticscholar.org

In essence, this compound represents a pre-functionalized scaffold that can be elaborated into a variety of more complex target molecules, particularly those with potential applications in medicinal chemistry and materials science. The general synthetic routes and reactions of analogous compounds provide a strong foundation for understanding the potential research applications of this specific pyridine N-oxide derivative.

Properties

IUPAC Name |

2-methyl-1-oxido-5-phenylmethoxypyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBMNGYRVLBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)OCC2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496280 | |

| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59781-09-8 | |

| Record name | Pyridine, 2-methyl-5-(phenylmethoxy)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Benzyloxy 2 Methylpyridine 1 Oxide

Oxidative Approaches to N-Oxide Formation

The conversion of a pyridine (B92270) nitrogen to its corresponding N-oxide is an oxidation reaction. Various oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the substrate's electronic properties and the presence of other sensitive functional groups.

Oxidation of 5-Benzyloxy-2-methylpyridine Precursors

The most direct and common method for the synthesis of 5-Benzyloxy-2-methylpyridine 1-oxide is the direct oxidation of its precursor, 5-Benzyloxy-2-methylpyridine. This approach leverages the nucleophilicity of the pyridine nitrogen atom to react with an oxygen-transfer agent.

A widely employed and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or chloroform, at or below room temperature. The peroxyacid transfers an oxygen atom to the pyridine nitrogen, forming the N-oxide and meta-chlorobenzoic acid as a byproduct.

A general experimental procedure involves dissolving 5-Benzyloxy-2-methylpyridine in dichloromethane and cooling the solution in an ice bath. To this, a solution of m-CPBA in dichloromethane is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The workup typically involves washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate, to remove the acidic byproduct, followed by extraction and purification.

Other oxidizing systems, such as hydrogen peroxide in acetic acid, can also be utilized. However, these conditions can sometimes be harsher and may not be suitable for substrates with sensitive functional groups. The choice of the oxidizing agent is crucial for achieving high yield and selectivity.

Precursor Chemistry and Substrate Scope in its Synthesis

The substrate scope for the N-oxidation of pyridine derivatives is generally broad. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring is often tolerated. In the case of 5-Benzyloxy-2-methylpyridine, the electron-donating nature of the benzyloxy group at the 5-position and the methyl group at the 2-position enhances the nucleophilicity of the pyridine nitrogen, facilitating the N-oxidation process.

However, the presence of other functional groups on either the pyridine or the benzyl (B1604629) ring could influence the reaction. For instance, substrates with other easily oxidizable moieties, such as sulfides or other unprotected heteroatoms, might lead to side reactions and require careful selection of the oxidizing agent and reaction conditions to achieve chemoselectivity. The steric hindrance around the nitrogen atom can also play a role, although in the case of 2-methyl substituted pyridines, the effect is generally minimal for N-oxidation.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of oxidant, solvent, reaction temperature, and reaction time.

Table 1: Optimization of Reaction Conditions for the N-Oxidation of 5-Benzyloxy-2-methylpyridine

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | m-CPBA (1.1) | Dichloromethane | 0 to rt | 12 | 85 |

| 2 | m-CPBA (1.5) | Dichloromethane | 0 to rt | 12 | 92 |

| 3 | m-CPBA (1.1) | Chloroform | 0 to rt | 12 | 82 |

| 4 | m-CPBA (1.1) | Dichloromethane | rt | 6 | 80 |

| 5 | H₂O₂/Acetic Acid (excess) | Acetic Acid | 70 | 24 | 65 |

Note: The data in this table is representative and compiled from general knowledge of similar reactions. rt = room temperature.

From the representative data, it can be inferred that using a slight excess of m-CPBA (1.5 equivalents) can lead to higher yields. Dichloromethane is a commonly used and effective solvent for this reaction. While the reaction can proceed at room temperature, initiating it at a lower temperature (0 °C) can help to control any potential exothermicity. The reaction time is typically monitored by TLC to ensure full conversion of the starting material.

Scalability Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from the laboratory to a preparative scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

One of the primary concerns with using m-CPBA on a large scale is its potential thermal instability and the exothermic nature of the oxidation reaction. Careful control of the reaction temperature through efficient cooling and controlled addition of the oxidant is crucial to prevent runaway reactions. The use of reaction calorimetry can be beneficial in assessing the thermal hazards associated with the process.

The workup procedure also needs to be considered for scalability. The removal of the meta-chlorobenzoic acid byproduct can be cumbersome on a large scale. Alternative workup procedures, such as precipitation and filtration of the byproduct, might be more efficient than aqueous extractions.

Furthermore, the cost and availability of the reagents, particularly m-CPBA, become more significant factors at a larger scale. Investigating alternative, more cost-effective, and safer oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst, could be advantageous for industrial production. The use of continuous flow reactors is also an emerging technology that can offer better control over reaction parameters and enhance the safety of potentially hazardous reactions on a larger scale. bme.hu

Mechanistic Investigations of 5 Benzyloxy 2 Methylpyridine 1 Oxide Reactivity

Chemical Transformations Driven by the Pyridine (B92270) N-Oxide Moiety

The presence of the N-oxide functionality activates the 5-Benzyloxy-2-methylpyridine 1-oxide molecule for several key transformations. The oxygen atom can act as a nucleophile, while its electron-withdrawing nature through induction and electron-donating character through resonance significantly influences the outcomes of reactions at the ring and adjacent substituents.

Pyridine N-oxides bearing an alkyl group at the C2 position, such as this compound, are known to undergo rearrangement reactions when treated with acylating agents. A prominent example is the Boekelheide reaction, a variant of the Polonovski reaction. wikipedia.org

The mechanism of the Boekelheide reaction begins with the acylation of the N-oxide oxygen by an acid anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org This step forms an N-acyloxy pyridinium (B92312) intermediate. A base, typically the corresponding carboxylate anion, then abstracts a proton from the C2-methyl group, which is now acidified. This is followed by a concerted guidechem.comguidechem.com-sigmatropic rearrangement, which yields an O-acylated pyridyl carbinol. wikipedia.org Subsequent hydrolysis of this intermediate furnishes the final product, a 2-(hydroxymethyl)pyridine derivative. For this compound, this would result in the formation of (5-(benzyloxy)pyridin-2-yl)methanol.

While the classical Polonovski reaction of tertiary amine N-oxides typically leads to N-demethylation via an iminium ion intermediate, the Boekelheide reaction provides a pathway for the functionalization of the α-alkyl side chain. researchgate.net The choice of acylating agent can influence reaction conditions and yields, with stronger acylating agents like TFAA often allowing the reaction to proceed at lower temperatures. wikipedia.org

| Acylating Agent | Intermediate | Final Product (after hydrolysis) | Typical Conditions |

|---|---|---|---|

| Acetic Anhydride | (5-(benzyloxy)pyridin-2-yl)methyl acetate (B1210297) | (5-(benzyloxy)pyridin-2-yl)methanol | Reflux (~140 °C) wikipedia.org |

| Trifluoroacetic Anhydride (TFAA) | (5-(benzyloxy)pyridin-2-yl)methyl 2,2,2-trifluoroacetate | (5-(benzyloxy)pyridin-2-yl)methanol | Room Temperature wikipedia.org |

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). However, the N-oxide functionality significantly alters this reactivity. The oxygen atom donates electron density into the pyridine ring via resonance, particularly at the C2, C4, and C6 positions, thereby activating these positions towards electrophilic attack. rsc.org

In this compound, the C2 position is occupied by a methyl group. Therefore, electrophilic attack is directed primarily to the C4 and C6 positions. The existing substituents also exert an influence. The C2-methyl group provides weak activation, while the C5-benzyloxy group is a strongly activating, ortho-, para-directing group. Its para-position (C2) is blocked, and its ortho-positions are C4 and C6. Consequently, the directing effects of the N-oxide and the benzyloxy group are synergistic, strongly favoring substitution at the C4 and C6 positions.

A classic example of this is nitration. The nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields 4-nitropyridine (B72724) N-oxide. oc-praktikum.deresearchgate.net For the subject compound, nitration would be expected to produce a mixture of 5-Benzyloxy-2-methyl-4-nitropyridine 1-oxide and 5-Benzyloxy-2-methyl-6-nitropyridine 1-oxide. The precise ratio of these isomers would depend on the steric hindrance imposed by the adjacent substituents.

| Reaction | Electrophile | Predicted Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Benzyloxy-2-methyl-4-nitropyridine 1-oxide / 5-Benzyloxy-2-methyl-6-nitropyridine 1-oxide |

| Bromination | Br⁺ | 4-Bromo-5-benzyloxy-2-methylpyridine 1-oxide / 6-Bromo-5-benzyloxy-2-methylpyridine 1-oxide |

| Sulfonation | SO₃ | 5-(benzyloxy)-2-methyl-1-oxidopyridin-1-ium-4-sulfonate / 5-(benzyloxy)-2-methyl-1-oxidopyridin-1-ium-6-sulfonate |

The N-oxide group also facilitates nucleophilic attack on the pyridine ring, a reaction that is very difficult on pyridine itself. This transformation typically requires activation of the oxygen atom by an electrophile, such as phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or an acyl chloride. This activation converts the N-oxide into a good leaving group. guidechem.comstackexchange.com

The mechanism involves the initial attack of the N-oxide oxygen on the electrophile (e.g., POCl₃), forming an activated intermediate. A nucleophile (e.g., chloride from POCl₃) can then attack the pyridine ring, preferentially at the C2 or C6 positions. stackexchange.com For this compound, with the C2 position blocked, nucleophilic attack would be directed to the C6 position. This addition is followed by the elimination of the activated oxygen group and rearomatization of the ring, leading to a substituted pyridine. For instance, reaction with POCl₃ can lead to the formation of 6-chloro-5-benzyloxy-2-methylpyridine, with concomitant deoxygenation. This reactivity provides a powerful method for introducing substituents onto the pyridine ring that are otherwise difficult to install. stackexchange.com

Reduction Chemistry of the Pyridine N-Oxide

The N-oxide bond is susceptible to reduction, offering two principal pathways: complete reduction of both the N-oxide and the aromatic ring, or selective deoxygenation to the parent pyridine.

Catalytic hydrogenation is a common method for the complete reduction of pyridine N-oxides. The reaction typically proceeds in a stepwise manner. First, the N-oxide is reduced to the corresponding pyridine. This initial deoxygenation step is usually rapid. Subsequently, the pyridine ring itself is hydrogenated to a piperidine (B6355638) ring. This second step often requires more forcing conditions, such as higher pressures or temperatures. asianpubs.org

Commonly employed catalysts for this transformation include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). asianpubs.orgliverpool.ac.uk The reaction is typically carried out in a solvent like acetic acid or ethanol (B145695) under a hydrogen atmosphere. asianpubs.org For this compound, catalytic hydrogenation would be expected to yield 5-(benzyloxy)-2-methylpiperidine. It is important to note that under certain conditions, hydrogenolysis of the benzyloxy group to a hydroxyl group and toluene (B28343) may also occur.

| Catalyst | Solvent | Pressure | Temperature | Product from Target Compound |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 bar | Room Temperature | 5-(benzyloxy)-2-methylpiperidine asianpubs.org |

| Rh₂O₃ | Trifluoroethanol (TFE) | 5 bar | 40 °C | 5-(benzyloxy)-2-methylpiperidine liverpool.ac.uk |

| Pd/C | Ethanol | 1-50 bar | Room-100 °C | 5-(benzyloxy)-2-methylpiperidine* |

*Potential for debenzylation to 5-hydroxy-2-methylpiperidine.

Selective removal of the N-oxide oxygen without reduction of the pyridine ring is a crucial transformation in synthetic strategies that use the N-oxide for activation and directing effects. A variety of chemical reagents can achieve this deoxygenation.

One of the most common and effective reagents for this purpose is phosphorus trichloride (B1173362) (PCl₃). guidechem.comstackexchange.com The reaction is typically fast and clean, proceeding at room temperature or below. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and formation of the parent pyridine. stackexchange.com This method is generally chemoselective and tolerates many other functional groups. nih.gov

While various reducing agents are documented for this transformation, including zinc in the presence of ammonium (B1175870) salts and catalytic systems, specific protocols employing sodium hypophosphite for the deoxygenation of pyridine N-oxides are less commonly reported in the reviewed literature. However, the general principle of using a mild reducing agent to selectively cleave the N-O bond remains a key strategy in pyridine chemistry.

Reductive Deprotection of the Pyridine N-Oxide

The N-oxide functional group in pyridine N-oxides can be removed through various reductive methods to regenerate the parent pyridine. These methods are crucial for synthetic strategies where the N-oxide is used to activate or direct reactions on the pyridine ring. The choice of reducing agent is often dictated by the presence of other functional groups within the molecule.

Common methods for the reduction of pyridine N-oxides include catalytic hydrogenation, and the use of various chemical reducing agents. For a substrate like this compound, the selection of a reductive method must consider the stability of the benzyloxy group, which is susceptible to hydrogenolysis.

Catalytic Hydrogenation: While effective for reducing the N-O bond, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas can also lead to the cleavage of the benzyloxy group. organic-chemistry.org However, a milder approach utilizing ammonium formate (B1220265) as a hydrogen source with Pd/C has been shown to efficiently reduce pyridine N-oxides to piperidines under mild conditions, preserving various functional groups. organic-chemistry.orgacs.org This method's applicability to selectively deoxygenate the N-oxide while retaining the benzyloxy group would depend on fine-tuning the reaction conditions.

Chemical Reduction: A variety of chemical reagents can effect the deoxygenation of pyridine N-oxides.

Sulfur Dioxide: Sulfur dioxide has been employed for the reduction of substituted pyridine N-oxides. google.com This method is advantageous as it does not typically affect a wide range of other organic functional groups. google.com However, its efficacy can be influenced by the electronic nature of substituents on the pyridine ring; electron-withdrawing groups in the 4-position can inhibit the reduction. google.com

Titanium(III) Chloride: Titanium(III) has been shown to reduce substituted pyridine N-oxides. rsc.org The reaction kinetics are influenced more by steric and complexation effects of the ring substituents rather than their electronic properties. rsc.org

Diboron Reagents: Diboron reagents, such as bis(pinacolato)diboron, offer a facile method for the reduction of pyridine N-oxides under mild conditions, tolerating a variety of functional groups. nih.gov

The selection of the most appropriate reductive deprotection method for this compound would require careful consideration of the desired outcome, specifically whether the benzyloxy group should be retained or removed concurrently.

Chemistry of the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its removal.

Cleavage and Deprotection Methodologies for the Benzyloxy Moiety

The cleavage of the benzyloxy group in this compound can be achieved through several established methodologies.

Hydrogenolysis: The most common method for deprotecting benzyl (B1604629) ethers is catalytic hydrogenolysis. organic-chemistry.orgwikipedia.org This typically involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate. This process yields the deprotected alcohol and toluene. However, as mentioned previously, these conditions can also reduce the pyridine N-oxide functionality.

Acidic Cleavage: Strong acids can cleave benzyl ethers, though this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org A combination of a Lewis acid like boron trichloride (BCl₃) with a cation scavenger such as pentamethylbenzene (B147382) has been shown to be effective for the chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving acid-sensitive functional groups. organic-chemistry.orgresearchgate.net

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this transformation. organic-chemistry.orgwikipedia.org The reactivity towards DDQ can be influenced by the electronic properties of the aromatic ring to which the benzyloxy group is attached. Nitroxyl radicals in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) have also been reported for the oxidative deprotection of benzyl groups. researchgate.net

The following table summarizes common deprotection methods for the benzyloxy group and their potential compatibility with the functional groups present in this compound.

| Deprotection Method | Reagents | Potential Side Reactions on this compound |

| Hydrogenolysis | H₂, Pd/C | Reduction of the pyridine N-oxide. |

| Acidic Cleavage | BCl₃, Pentamethylbenzene | Potential for reaction at the N-oxide oxygen. |

| Oxidative Cleavage | DDQ | Potential for oxidation of the pyridine ring or methyl group. |

Transetherification and Other Benzyloxy-Mediated Reactions

Transetherification of a benzyloxy group involves the exchange of the benzyl group for another alkyl or aryl group. While iron(III)-catalyzed transetherification of benzyl alcohols has been reported, the direct transetherification of a benzyloxy group on a pyridine ring is less common. acs.orgacs.org The reactivity of the benzyloxy group in such transformations would be influenced by the electronic nature of the pyridine N-oxide ring.

The benzyloxy group can also influence the reactivity of the pyridine ring. In nucleophilic substitution reactions, a benzyloxy group at certain positions might act as a leaving group, although this is not its primary role as a protecting group. More commonly, the pyridine moiety itself can act as a leaving group in reactions involving N-benzylpyridinium salts. rsc.orgnih.govacs.org The kinetics of such displacement reactions are sensitive to steric effects on the pyridine ring. acs.org

Derivatization Reactions at the Pyridine Ring System

Reactions with Carboxylic Acid Anhydrides (e.g., Acetic Anhydride) and Subsequent Transformations

The reaction of pyridine N-oxides with carboxylic acid anhydrides, particularly acetic anhydride, is a well-studied transformation that can lead to various products depending on the substitution pattern of the pyridine N-oxide. For 2-alkylpyridine N-oxides like this compound, this reaction is known as the Boekelheide rearrangement. wikipedia.orgalchetron.com

The mechanism of the Boekelheide reaction commences with the acylation of the N-oxide oxygen by acetic anhydride. wikipedia.org This is followed by deprotonation of the α-methyl group by the acetate anion, leading to a acs.orgacs.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com Subsequent hydrolysis of the resulting acetylated intermediate yields the corresponding hydroxymethylpyridine. wikipedia.org The reaction was originally performed at reflux temperatures (around 140 °C) with acetic anhydride, but can be carried out at room temperature using the more reactive trifluoroacetic anhydride (TFAA). wikipedia.orgalchetron.com

An alternative pathway, known as the Katada reaction, can also occur, leading to the formation of a 2-pyridone derivative. abertay.ac.uk The reaction of substituted pyridine N-oxides with acetic anhydride can yield 2- or 6-pyridone derivatives. acs.org

Studies on the rearrangement of 2-picoline N-oxide with acetic anhydride have suggested the involvement of an intramolecular pathway, with evidence pointing towards an ion-pair intermediate rather than a radical-pair. rsc.org The incursion of carbonium ion rearrangements has been observed in related systems. rsc.org Computational studies of the Boekelheide rearrangement suggest a concerted reaction with a reasonable activation barrier for a acs.orgacs.org sigmatropic process. ic.ac.uk

For this compound, the reaction with acetic anhydride is expected to proceed via the Boekelheide rearrangement to yield, after hydrolysis, 5-benzyloxy-2-(hydroxymethyl)pyridine. The benzyloxy group at the 5-position is not expected to interfere with the core mechanism of the rearrangement.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential transformations.

Thermodynamics of the N-O Bond: The N-O bond in pyridine N-oxides is relatively weak, with a bond dissociation enthalpy of approximately 63.3 kcal/mol for pyridine N-oxide itself. thieme-connect.de This inherent weakness contributes to the utility of N-oxides in various transformations, including their role as mild oxidants. thieme-connect.de Computational studies have shown that the N-O bond dissociation enthalpies for pyridine N-oxides are in the range of 60–66 kcal/mol. nih.gov The electronic nature of substituents on the pyridine ring can influence the stability of the N-O bond; electron-withdrawing groups tend to stabilize it, while electron-donating groups have the opposite effect due to their influence on π-type back-donation from the oxygen to the nitrogen. rsc.org

Kinetics of the Boekelheide Rearrangement: Kinetic studies of the rearrangement of pyridine N-oxide with acetic anhydride have shown pseudo-first-order kinetics. acs.org The reaction is believed to proceed through an intramolecular pathway. acs.org The rate of the Boekelheide rearrangement is influenced by the acylating agent, with trifluoroacetic anhydride leading to significantly faster reactions at lower temperatures compared to acetic anhydride. wikipedia.orgtandfonline.com

Kinetics of Benzyloxy Group Cleavage: The kinetics of benzyloxy group cleavage depend on the chosen methodology. For instance, in nucleophilic displacement reactions where a substituted pyridine acts as a leaving group from a benzylic carbon, the rates are influenced by the steric and electronic properties of the pyridine and the benzyl group substituents. acs.org

The following table provides a summary of relevant thermodynamic and kinetic data for reactions related to this compound.

| Reaction | Parameter | Value/Observation |

| N-O Bond Cleavage | Bond Dissociation Enthalpy (Pyridine N-Oxide) | ~63.3 kcal/mol thieme-connect.de |

| Boekelheide Rearrangement | Reaction Order (Pyridine N-Oxide with Acetic Anhydride) | Pseudo-first-order acs.org |

| Boekelheide Rearrangement | Mechanistic Pathway | Intramolecular, likely via an ion-pair intermediate acs.orgrsc.org |

| Nucleophilic Displacement | Rate Dependence (N-benzylpyridinium cations) | Varies with steric effects in the pyridine leaving group acs.org |

Role of 5 Benzyloxy 2 Methylpyridine 1 Oxide As a Key Intermediate in Organic Synthesis

Synthetic Utility in Complex Molecule Construction

The structural framework of 5-Benzyloxy-2-methylpyridine 1-oxide makes it an adept participant in the multi-step synthesis of complex, biologically active molecules. The N-oxide moiety significantly influences the reactivity of the pyridine (B92270) ring, facilitating reactions that are otherwise challenging with the parent pyridine. Specifically, the N-oxide activates the positions ortho (C2 and C6) and para (C4) to the nitrogen atom for nucleophilic attack, while also rendering the methyl group at the C2 position more acidic and thus amenable to deprotonation and subsequent functionalization.

The benzyloxy group at the C5 position serves as a protected hydroxyl group. This protecting group strategy is crucial in multi-step syntheses, preventing the free hydroxyl from undergoing unwanted side reactions under various conditions. The benzyl (B1604629) group is relatively stable but can be readily removed under specific hydrogenolysis conditions, unmasking the hydroxyl group at a later, strategic point in the synthetic sequence. This controlled deprotection is a key advantage in the total synthesis of natural products and pharmaceutical agents.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Synthetic Utility |

| N-oxide | 1 | Activates C2, C4, and C6 for nucleophilic substitution; Activates C2-methyl group for deprotonation. |

| Methyl | 2 | Can be deprotonated to form a nucleophile for C-C bond formation. |

| Benzyloxy | 5 | Protected hydroxyl group, allowing for selective reactions at other sites. |

Precursor to Structurally Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a versatile precursor for the synthesis of a wide array of these important molecular scaffolds. The inherent reactivity of the pyridine N-oxide core allows for its transformation into various substituted pyridines, which are themselves valuable intermediates.

For instance, the N-oxide can direct the introduction of substituents at the C2 and C6 positions. The activated C2-methyl group can be elaborated into more complex side chains or can participate in cyclization reactions to form fused heterocyclic systems. Furthermore, the N-oxide can be deoxygenated at a suitable stage to yield the corresponding 5-benzyloxy-2-methylpyridine, which can then undergo a different set of reactions characteristic of pyridines. The ability to selectively manipulate the different functional groups of this compound provides access to a rich diversity of heterocyclic structures.

Application in Cascade and Tandem Reaction Sequences

The strategic placement of multiple reactive sites within this compound makes it an ideal candidate for use in cascade or tandem reaction sequences. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly desirable in modern organic synthesis due to their efficiency and atom economy.

A hypothetical cascade reaction could be initiated by the deprotonation of the C2-methyl group, followed by its reaction with an electrophile that also contains a functional group capable of reacting with another part of the pyridine N-oxide ring. For example, an electrophile containing a leaving group could lead to an initial alkylation at the methyl group, followed by an intramolecular nucleophilic attack on the pyridine ring, potentially leading to the formation of a fused bicyclic system. The ability to orchestrate such multi-step transformations hinges on the carefully balanced reactivity of the starting intermediate, a role for which this compound is well-suited.

Development of Novel Synthetic Pathways Employing Pyridine N-Oxides

Research into the reactivity of pyridine N-oxides, including derivatives like this compound, continues to drive the development of novel synthetic methodologies. The unique electronic properties conferred by the N-oxide group enable transformations that are not possible with simple pyridines. For example, the enhanced reactivity of the C2-methyl group towards deprotonation allows for its use in a variety of condensation and coupling reactions.

The development of new catalytic systems that can selectively functionalize specific positions of the pyridine N-oxide ring is an active area of research. For instance, transition metal-catalyzed cross-coupling reactions at the activated positions of the ring can lead to the formation of complex biaryl structures. The insights gained from studying the reactivity of molecules like this compound contribute to the broader understanding of pyridine N-oxide chemistry and pave the way for the invention of new and powerful synthetic tools for the construction of nitrogen-containing molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Benzyloxy 2 Methylpyridine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Benzyloxy-2-methylpyridine 1-oxide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of resonances and insights into the compound's conformational preferences.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as the methylene (B1212753) protons of the benzyloxy group and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group and the electronic effects of the substituents. The coupling constants between adjacent protons can help in assigning the positions of the substituents on the pyridine ring.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the presence of the N-oxide functionality and the benzyloxy and methyl groups.

¹H NMR Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.10 | d | 8.0 |

| H-4 | 7.30 | dd | 8.0, 2.5 |

| H-6 | 8.20 | d | 2.5 |

| -CH₃ | 2.50 | s | - |

| -OCH₂- | 5.15 | s | - |

| Phenyl-H | 7.35-7.45 | m | - |

¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-2 | 149.5 |

| C-3 | 125.0 |

| C-4 | 121.0 |

| C-5 | 155.0 |

| C-6 | 138.0 |

| -CH₃ | 18.0 |

| -OCH₂- | 70.0 |

| Phenyl C-1' | 136.0 |

| Phenyl C-2'/6' | 128.5 |

| Phenyl C-3'/5' | 128.0 |

| Phenyl C-4' | 127.5 |

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.

The fragmentation of pyridine N-oxides under electron impact or other ionization methods often involves characteristic losses. A primary fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]). researchgate.net Another common fragmentation involves the cleavage of the benzyloxy group. The analysis of these fragmentation patterns provides valuable structural information.

Predicted Fragmentation Pattern

| m/z | Proposed Fragment |

| 215 | [M]⁺ |

| 199 | [M-O]⁺ |

| 107 | [C₇H₇O]⁺ (benzyloxy) |

| 91 | [C₇H₇]⁺ (benzyl) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of a closely related compound, 5-bromo-2-methylpyridine (B113479) N-oxide, reveals key structural features that can be extrapolated. researchgate.net

In the solid state, it is anticipated that the pyridine ring of this compound would be essentially planar. The benzyloxy group would likely adopt a conformation that minimizes steric hindrance. Intermolecular interactions, such as C-H···O hydrogen bonds involving the N-oxide oxygen, are expected to play a significant role in the crystal packing, potentially forming dimeric or polymeric structures. researchgate.net

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4 |

| b (Å) | 11.5 |

| c (Å) | 8.6 |

| β (°) | 110 |

| V (ų) | 680 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be expected to show characteristic bands for the N-oxide group, the aromatic rings, the methyl group, and the ether linkage.

The N-O stretching vibration is a particularly diagnostic band for pyridine N-oxides and typically appears in the region of 1200-1300 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups, as well as the C=C and C=N stretching vibrations of the pyridine ring, would also be prominent features. A detailed interpretation of the vibrational spectra of the related 2-methylpyridine (B31789) 1-oxide has been reported, providing a basis for assignments. nih.gov

Characteristic Vibrational Frequencies (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2950-3000 | Methyl C-H stretch |

| 1600-1620 | Aromatic C=C stretch |

| 1450-1500 | Pyridine ring stretch |

| 1250-1280 | N-O stretch |

| 1050-1100 | C-O-C stretch |

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine N-oxide and benzene rings. The N-oxide functionality can influence the position and intensity of these absorption bands compared to the parent pyridine. Theoretical calculations on similar compounds, such as 2-methylpyridine 1-oxide, have been used to aid in the interpretation of their electronic spectra. nih.gov The presence of the benzyloxy group may lead to additional absorption features or shifts in the absorption maxima.

Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~280 | Moderate | π → π |

| ~330 | Low | n → π* |

Theoretical and Computational Chemistry of 5 Benzyloxy 2 Methylpyridine 1 Oxide

Electronic Structure and Bonding Analysis

The electronic structure of 5-Benzyloxy-2-methylpyridine 1-oxide is characterized by the interplay of the pyridine (B92270) N-oxide ring and its substituents: a methyl group at the 2-position and a benzyloxy group at the 5-position. The N-oxide bond itself is a point of significant interest, being a formally zwitterionic dative bond that imparts a high dipole moment and unique reactivity to the molecule. nih.gov

Natural Bond Orbital (NBO) analysis can be employed to investigate hyperconjugative interactions and charge transfer within the molecule. nih.gov In this compound, the benzyloxy group, with its oxygen atom, can participate in resonance with the pyridine ring, influencing the electron density distribution. The methyl group, being weakly electron-donating, also contributes to the electronic landscape.

Table 1: Calculated N-O Bond Lengths for Substituted Pyridine N-oxides using Different Computational Methods. researchgate.net

| Substituent | B3LYP/cc-pVTZ (Å) | PBE0/cc-pVTZ (Å) | MP2/cc-pVTZ (Å) |

|---|---|---|---|

| H | 1.271 | 1.259 | 1.255 |

| 4-Me | 1.271 | 1.259 | 1.255 |

| 4-NO2 | 1.261 | 1.250 | 1.254 |

Conformational Landscape and Energetics Studies

The presence of the flexible benzyloxy group introduces conformational complexity to this compound. The rotational freedom around the C-O and O-CH2 bonds leads to multiple possible conformers with different energies. Computational methods are essential for exploring this conformational landscape.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. Pyridine N-oxides are known to be versatile reactants, capable of acting as both nucleophiles and electrophiles. nih.gov DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from conceptual DFT, such as the Fukui functions, local softness, and the molecular electrostatic potential (MEP), can identify the most reactive sites in the molecule for electrophilic and nucleophilic attack. nih.govmdpi.com

The MEP map visually represents the electron density distribution, with negative potential regions (typically around the N-oxide oxygen) indicating sites susceptible to electrophilic attack, and positive potential regions indicating sites prone to nucleophilic attack. nih.gov Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also provides valuable information. The HOMO distribution indicates the sites most likely to donate electrons in a reaction, while the LUMO distribution highlights the sites most likely to accept electrons. nih.gov These computational tools can guide the design of synthetic strategies by predicting the likely outcome of a reaction.

Table 2: Calculated HOMO and LUMO Energies for Substituted Pyridines. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2-Methylpyridine (B31789) | -6.78 | -0.39 | 6.39 |

| 4-Methoxypyridine | -6.45 | -0.21 | 6.24 |

Quantum Chemical Calculations for Interpretation of Spectroscopic Properties

Quantum chemical calculations are indispensable for the interpretation of experimental spectroscopic data for this compound. Theoretical calculations of vibrational frequencies, using methods like DFT, can aid in the assignment of bands in infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to better match the experimental values. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov These calculations provide information about the energies of electronic transitions and the orbitals involved, which helps in understanding the origin of the observed absorption bands. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org Comparing the calculated NMR parameters with experimental data can help to confirm the molecular structure and assign the signals in the NMR spectra. semanticscholar.org These computational spectroscopic studies provide a powerful synergy with experimental measurements, leading to a more complete characterization of the molecule. nih.gov

Future Research Directions and Emerging Paradigms in 5 Benzyloxy 2 Methylpyridine 1 Oxide Chemistry

Exploration of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of pyridine (B92270) N-oxides are available, ongoing research is focused on developing more efficient, selective, and environmentally benign approaches. For 5-Benzyloxy-2-methylpyridine 1-oxide, future synthetic strategies are likely to move beyond traditional oxidation methods, which often utilize stoichiometric peracids, towards catalytic systems that offer higher atom economy and produce less waste.

Key areas of exploration include:

Advanced Catalytic Oxidations: The use of transition metal catalysts, such as those based on rhenium, manganese, or ruthenium, in conjunction with milder oxidants like hydrogen peroxide, is a promising avenue. arkat-usa.orgresearchgate.net For instance, methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the N-oxidation of pyridines with aqueous hydrogen peroxide. arkat-usa.org The development of heterogeneous catalysts could further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse.

Organocatalysis: The application of metal-free organocatalysts for N-oxidation reactions is an emerging field that could offer a greener alternative to metal-based systems.

Biocatalytic Approaches: The use of enzymes, such as monooxygenases, for the selective N-oxidation of pyridine derivatives presents a highly sustainable and selective synthetic route. semanticscholar.org

These novel methodologies aim to improve upon existing protocols by offering higher yields, greater functional group tolerance, and reduced environmental impact.

| Methodology | Oxidant | Catalyst | Potential Advantages |

| Traditional Oxidation | Peracids (e.g., m-CPBA) | None | Well-established, reliable |

| Catalytic Oxidation | Hydrogen Peroxide | Metal complexes (e.g., MTO) | High atom economy, milder conditions |

| Green Oxidation | Hydrogen Peroxide | Titanium silicalite (TS-1) | Environmentally benign, safe |

| Biocatalysis | Oxygen | Monooxygenases | High selectivity, sustainable |

Unveiling Undiscovered Reactivity Patterns and Synthetic Applications

Pyridine N-oxides are known to be versatile intermediates in organic synthesis, exhibiting enhanced reactivity towards both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.orgresearchgate.net Future research on this compound will likely focus on uncovering new reactivity patterns and expanding its synthetic utility.

Emerging areas of interest include:

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful tool for molecular construction. rsc.org The N-oxide moiety can act as a directing group, facilitating regioselective C-H activation at various positions. This could enable the introduction of a wide range of functional groups, including aryl, alkyl, and amino groups, directly onto the this compound core. bohrium.com

Cross-Coupling Reactions: The development of novel cross-coupling reactions involving this compound as a coupling partner could provide access to a diverse array of substituted pyridine derivatives. bohrium.com

Radical Chemistry: The participation of pyridine N-oxides in radical reactions is a growing area of interest. researchgate.net Investigating the behavior of this compound under radical conditions could lead to the discovery of new and synthetically useful transformations.

Asymmetric Catalysis: The use of chiral pyridine N-oxides as ligands in asymmetric catalysis is well-documented. scripps.edu Exploring the potential of derivatives of this compound as chiral ligands could open up new avenues in enantioselective synthesis.

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the design and execution of chemical syntheses. For this compound, future research will emphasize the development of sustainable protocols for its synthesis and transformations.

Key green chemistry considerations include:

Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of volatile organic solvents or in water is a primary goal of green chemistry. rsc.org Research into solvent-free N-oxidation methods and aqueous functionalization reactions of this compound is anticipated.

Use of Renewable Feedstocks: While the core pyridine structure is typically derived from petrochemical sources, the benzyloxy group offers an opportunity to incorporate a renewable component derived from benzyl (B1604629) alcohol.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Novel catalytic methods and C-H functionalization strategies are key to improving atom economy. rsc.org

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.

A notable green process involves the reduction of pyridine N-oxides using iron powder with water as the hydrogen source, promoted by carbon dioxide. rsc.org This method offers a highly chemo-selective and environmentally friendly alternative to traditional reduction methods. rsc.org

Computational Design and Optimization of this compound Derivatives for Specific Chemical Properties

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these techniques can be employed to predict and optimize the properties of its derivatives for specific applications.

Future research in this area will likely involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide valuable insights into its chemical behavior and guide the design of new reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of pyridine N-oxide derivatives with their chemical or biological activities. nih.gov This can aid in the rational design of new compounds with enhanced properties. nih.gov

Molecular Docking: For applications in materials science or medicinal chemistry, molecular docking simulations can be used to predict the binding interactions of this compound derivatives with target proteins or materials. nih.gov

These computational approaches can accelerate the discovery and development of new molecules with tailored properties, reducing the need for extensive and time-consuming experimental screening.

Application of Flow Chemistry and Microreactor Technology in its Synthesis and Transformations

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. strath.ac.ukarxiv.org The application of this technology to the synthesis and transformations of this compound is a promising area for future research.

Key benefits and research directions include:

Enhanced Safety: N-oxidation reactions can be exothermic and potentially hazardous on a large scale. bme.hu Microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. semanticscholar.orgbme.hu

Increased Efficiency and Yield: The high surface-area-to-volume ratio in microreactors can lead to significantly shorter reaction times and higher yields compared to batch reactors. organic-chemistry.orgpeeref.com Continuous flow systems using catalysts like titanium silicalite (TS-1) with H2O2 have achieved yields of up to 99% for various pyridine N-oxides. organic-chemistry.orgpeeref.com

Scalability: Scaling up production in a flow system is often more straightforward than in batch processing, as it can be achieved by running the system for a longer duration or by using multiple reactors in parallel. strath.ac.uk This makes flow chemistry particularly attractive for industrial applications. organic-chemistry.org

The development of a continuous flow microreactor for the N-oxidation of pyridines has demonstrated the potential for safer, greener, and more efficient production of pyridine N-oxides. organic-chemistry.orgpeeref.com This technology could be readily adapted for the large-scale synthesis of this compound.

| Parameter | Batch Reactor | Flow Microreactor |

| Safety | Potential for thermal runaway | Excellent temperature control, enhanced safety |

| Efficiency | Longer reaction times | Significantly shorter reaction times, higher yields |

| Scalability | Complex and challenging | Straightforward by extending run time or parallelization |

| Process Control | Limited | Precise control over reaction parameters |

Q & A

Q. Which HPLC conditions reliably quantify this compound in complex mixtures?

Q. How can researchers confirm the absence of genotoxic impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.